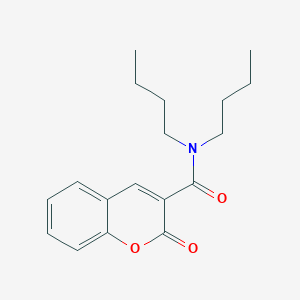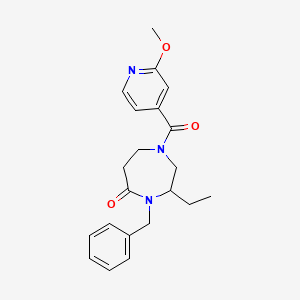![molecular formula C19H23FN4O2 B5500154 2-(4-fluorophenyl)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500154.png)
2-(4-fluorophenyl)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related acetamide derivatives involves multiple steps, including N-chloroacetylation and N-alkylation, with the structures characterized by 1H NMR, IR, and MS techniques (Yang Jing, 2010). Moreover, compounds with a similar structure have been synthesized through reactions involving specific precursors and sodium hydroxide, characterized by IR, 1H NMR, 13C NMR, mass spectral, and elemental analysis (P. Nayak et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds analogous to 2-(4-fluorophenyl)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide is determined using spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques provide detailed information on the molecular framework and functional groups present, crucial for understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
Chemical reactions involving the compound and its derivatives can include modifications to enhance its biological activity or reduce toxicity. For example, replacing the acetamide group with an alkylurea moiety in a structurally related compound has been shown to retain antiproliferative activity while dramatically reducing acute oral toxicity (Xiao-meng Wang et al., 2015).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystalline structure, are essential for its formulation and application in pharmaceuticals. These properties are determined using various analytical techniques, including thermal analysis and X-ray crystallography, to ensure the compound's stability and efficacy in its intended use.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, are crucial for predicting the compound's behavior in biological systems or chemical reactions. Studies on related compounds focus on their anticonvulsant, analgesic, and anti-inflammatory activities, providing insights into their potential therapeutic applications (J. Obniska et al., 2015).
科学的研究の応用
Radiosynthesis for PET Imaging
A novel series of compounds, including ones closely related to the specified chemical structure, have been developed for selective imaging of the translocator protein (18 kDa) using positron emission tomography (PET). These compounds, designed with fluorine atoms in their structure, enable labeling with fluorine-18, facilitating in vivo imaging and offering potential applications in neurological research and diagnosis (Dollé et al., 2008).
Histamine Receptor Ligand Studies
Research into 2-aminopyrimidines synthesized as ligands of the histamine H4 receptor (H4R) has led to the development of compounds for potential therapeutic use in anti-inflammatory and pain management applications. These studies offer a foundational understanding for the development of similar compounds targeting histamine receptors, suggesting avenues for the development of new therapeutic agents (Altenbach et al., 2008).
Anticonvulsant Activity Evaluation
Compounds with structural similarities to the queried chemical have been synthesized and evaluated for their anticonvulsant activity. These studies highlight the potential of these compounds in developing new treatments for epilepsy, showcasing the role of specific substitutions in enhancing therapeutic efficacy (Obniska et al., 2015).
Drug-likeness and Pharmacophore Analysis
Research on derivatives of 2-aminopyrimidines for binding affinity to histamine receptors has provided insights into their potential as therapeutic agents. This research emphasizes the importance of drug-likeness properties and pharmacophore analysis in the development of compounds with high affinity and selectivity for targeted receptors (Sadek et al., 2014).
Chemosensor Development for Zn2+ Monitoring
Studies on chemosensors have led to the development of compounds capable of detecting and quantifying zinc ions in living cells and aqueous solutions. These findings demonstrate the application of similar compounds in environmental and biological monitoring, highlighting their potential utility in detecting metal ions with high specificity and sensitivity (Park et al., 2015).
特性
IUPAC Name |
2-(4-fluorophenyl)-2-hydroxy-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-23-9-11-24(12-10-23)18-15(3-2-8-21-18)13-22-19(26)17(25)14-4-6-16(20)7-5-14/h2-8,17,25H,9-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJLPHFGVUDRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CNC(=O)C(C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-hydroxy-N-{[2-(4-methylpiperazin-1-YL)pyridin-3-YL]methyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclobutyl-7-[3-(3-thienyl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5500077.png)
![N-(4-fluorophenyl)-2-{3-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5500086.png)

![(1,4-dioxan-2-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500115.png)
![(1R*,2R*,6S*,7S*)-4-[(3-methyl-1-benzothien-2-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5500118.png)


![ethyl 1-[3-(3-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5500135.png)
![2-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5500139.png)
![N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5500145.png)
![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5500148.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5500152.png)
